![molecular formula C15H18N2O2S B2758409 1-Cyclopentyl-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea CAS No. 2034341-46-1](/img/structure/B2758409.png)
1-Cyclopentyl-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea
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Overview
Description
“1-Cyclopentyl-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea” is a complex organic compound that contains a urea group attached to a cyclopentyl group and a furan ring substituted with a thiophenyl group . Compounds with similar structures have been used in scientific research for various applications, including drug discovery, material synthesis, and catalysis.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a cyclopentyl ring, a furan ring, a thiophene ring, and a urea group . The furan and thiophene rings are aromatic heterocycles, which may contribute to the compound’s chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and a urea group could impact its solubility, stability, and reactivity .Scientific Research Applications
Organic Synthesis and Catalysis
- CPFMU serves as a valuable building block in organic synthesis. Its pinacol boronic ester moiety allows for Suzuki–Miyaura couplings, which are essential for constructing complex organic molecules . Additionally, the boron moiety can be converted into various functional groups, including oxidations, aminations, halogenations, and C–C bond formations .
- The compound’s stability and ease of purification make it an attractive choice for chemical transformations where the boron moiety remains in the product .
Hydromethylation of Alkenes
- A radical-based approach enables the protodeboronation of 1°, 2°, and 3° alkyl boronic esters using CPFMU . When combined with a Matteson–CH₂–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation, a transformation previously unexplored .
- The hydromethylation sequence has been successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol .
Total Synthesis of Natural Products
- CPFMU plays a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B . These natural products have diverse biological activities and are challenging targets for synthetic chemists.
Materials Science
Mechanism of Action
Target of Action
The compound “1-Cyclopentyl-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea” is a complex molecule that may interact with multiple targets. Thiophene and furan derivatives, which are part of the compound’s structure, have been associated with a variety of biological effects, suggesting that they may interact with multiple targets .
Mode of Action
Thiophene and furan derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular processes
Biochemical Pathways
Compounds containing thiophene and furan derivatives have been associated with a variety of biochemical pathways, suggesting that “1-cyclopentyl-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea” may also interact with multiple pathways .
Result of Action
Thiophene and furan derivatives have been associated with a variety of biological effects, suggesting that this compound may also induce a range of molecular and cellular changes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-cyclopentyl-3-[(5-thiophen-3-ylfuran-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c18-15(17-12-3-1-2-4-12)16-9-13-5-6-14(19-13)11-7-8-20-10-11/h5-8,10,12H,1-4,9H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRMBCDFTYRWGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea |
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